(S)-1-Benzyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate
Overview
Description
“1-tert-Butyl 2-ethyl (S)-5-oxopyrrolidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C12H19NO5 . It has a molecular weight of 257.29 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO5/c1-5-17-10(15)8-6-7-9(14)13(8)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Supramolecular Arrangements and Weak Intermolecular Interactions
Research by Samipillai et al. (2016) examined the crystal structure and supramolecular arrangements of 3-oxopyrrolidine analogues, which include compounds similar to (S)-1-Benzyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate. They found that even in the absence of a hydrogen bond donor-acceptor system, these analogues could form complex supramolecular assemblies through weak interactions like C-H⋯O and C-H⋯π. This indicates potential applications in materials science and molecular engineering where controlled molecular assembly is crucial (Samipillai et al., 2016).
Synthesis of Stereochemically Complex Molecules
T. Honma and colleagues (1989) reported an efficient method for synthesizing stereochemically complex (2S,5S)-pyrrolidine-2, 5-dicarboxylic acid derivatives, closely related to the compound . Their method, starting from L-aspartic acid, demonstrates the compound's utility in creating complex molecules with potential applications in pharmaceuticals and organic chemistry (Honma et al., 1989).
Exploration of Nootropic Activity
Research on 4-(Aminomethyl)-1-benzyl-2-oxopyrrolidine by Valenta et al. (1994) explored its transformation into various compounds with potential nootropic (cognitive enhancing) activity. This indicates the relevance of similar oxopyrrolidine derivatives, like this compound, in the development of nootropic agents (Valenta et al., 1994).
Oxidation Studies and Reaction Pathways
Campaigne and Shutske (1974) synthesized Diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, a compound structurally related to this compound, and studied its reaction with oxygen. This kind of research is crucial in understanding the chemical properties and reaction pathways of similar compounds (Campaigne & Shutske, 1974).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
1-O-benzyl 2-O-ethyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-2-20-14(18)12-8-9-13(17)16(12)15(19)21-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGLAAVVDIZYTP-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)N1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC(=O)N1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662511 | |
Record name | 1-Benzyl 2-ethyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270065-52-6 | |
Record name | 1-Benzyl 2-ethyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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